Cas no 97421-12-0 (1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole)

1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole structure
97421-12-0 structure
Product Name:1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole
CAS 번호:97421-12-0
MF:C7H11N3O2
메가와트:169.181141138077
MDL:MFCD11845714
CID:751061
PubChem ID:11355708
Update Time:2024-10-25

1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole 화학적 및 물리적 성질

이름 및 식별자

    • 1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole
    • 1-(TERT-BUTYL)-4-NITRO-1H-PYRAZOLE
    • 1H-Pyrazole, 1-(1,1-dimethylethyl)-4-nitro-
    • 1-tert-butyl-4-nitro-1H-pyrazole
    • 1-tert-butyl-4-nitropyrazole
    • 1-(1,1-Dimethylethyl)-4-nitro-1H-pyrazole (ACI)
    • CS-0207669
    • AKOS016001907
    • MFCD11845714
    • FPKZTRHYFSEGRN-UHFFFAOYSA-N
    • BS-24740
    • DB-363796
    • XDA42112
    • 97421-12-0
    • DTXSID50463282
    • SCHEMBL1522012
    • MDL: MFCD11845714
    • 인치: 1S/C7H11N3O2/c1-7(2,3)9-5-6(4-8-9)10(11)12/h4-5H,1-3H3
    • InChIKey: FPKZTRHYFSEGRN-UHFFFAOYSA-N
    • 미소: [O-][N+](C1=CN(C(C)(C)C)N=C1)=O

계산된 속성

  • 정밀분자량: 169.085126602g/mol
  • 동위원소 질량: 169.085126602g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 182
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1
  • 토폴로지 분자 극성 표면적: 63.6Ų

1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC13466-10g
1-(tert-butyl)-4-nitro-1H-pyrazole
97421-12-0 95%
10g
$1000 2023-09-07
Fluorochem
221177-250mg
1-(Tert-butyl)-4-nitro-1H-pyrazole
97421-12-0 95%
250mg
£136.00 2022-02-28
Fluorochem
221177-1g
1-(Tert-butyl)-4-nitro-1H-pyrazole
97421-12-0 95%
1g
£263.00 2022-02-28
Fluorochem
221177-5g
1-(Tert-butyl)-4-nitro-1H-pyrazole
97421-12-0 95%
5g
£1013.00 2022-02-28
Alichem
A049002590-5g
1-(Tert-butyl)-4-nitro-1H-pyrazole
97421-12-0 95%
5g
$891.00 2023-08-31
Chemenu
CM126578-1g
1-(tert-butyl)-4-nitro-1H-pyrazole
97421-12-0 95%
1g
$292 2021-08-05
Chemenu
CM126578-1g
1-(tert-butyl)-4-nitro-1H-pyrazole
97421-12-0 95%
1g
$*** 2023-05-04
abcr
AB302113-1 g
1-tert-Butyl-4-nitro-1H-pyrazole; 95%
97421-12-0
1 g
€412.10 2023-07-20
Apollo Scientific
OR019114-1g
1-(tert-Butyl)-4-nitro-1H-pyrazole
97421-12-0
1g
£255.00 2025-02-21
Apollo Scientific
OR019114-5g
1-(tert-Butyl)-4-nitro-1H-pyrazole
97421-12-0
5g
£763.00 2025-02-21

1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt → 80 °C; 3 d, 80 °C; 80 °C → rt
참조
N-Phenyl-N'-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as novel inhibitors of VEGFR and FGFR kinases
Oguro, Yuya; Miyamoto, Naoki; Takagi, Terufumi; Okada, Kengo; Awazu, Yoshiko; et al, Bioorganic & Medicinal Chemistry, 2010, 18(20), 7150-7163

합성 방법 2

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  3 d, 80 °C
참조
Preparation of fused heterocyclic derivatives, particularly pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-b]pyridines, and their use for treating cancer
, World Intellectual Property Organization, , ,

합성 방법 3

반응 조건
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 30 min, 0 °C
1.2 Reagents: Water ;  cooled
참조
Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative diseases
, World Intellectual Property Organization, , ,

합성 방법 4

반응 조건
1.1 Reagents: Triethylamine Solvents: Methanol ;  3 h, 80 °C
참조
New Synthetic Equivalent of Nitromalonaldehyde Treatable in Organic Media
Nishiwaki, Nagatoshi; Ogihara, Takuma; Takami, Toshiko; Tamura, Mina; Ariga, Masahiro, Journal of Organic Chemistry, 2004, 69(24), 8382-8386

합성 방법 5

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt → 80 °C
참조
Preparation of isoquinoline derivatives as protein kinase inhibitors
, World Intellectual Property Organization, , ,

합성 방법 6

반응 조건
1.1 Reagents: Sulfuric acid Solvents: 1,4-Dioxane ;  rt
참조
Design and synthesis of novel pyrimidine analogs as highly selective, non-covalent BTK inhibitors
Kawahata, Wataru; Asami, Tokiko; Irie, Takayuki; Sawa, Masaaki, Bioorganic & Medicinal Chemistry Letters, 2018, 28(2), 145-151

합성 방법 7

반응 조건
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 30 min, 0 °C
1.2 Reagents: Water ;  cooled
참조
Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases
, World Intellectual Property Organization, , ,

합성 방법 8

반응 조건
1.1 Reagents: Sulfuric acid Solvents: 1,4-Dioxane ,  Water ;  18 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
참조
Preparation of piperazine-carboxamide derivatives as FGFR2 modulators for treatment of cancers
, World Intellectual Property Organization, , ,

합성 방법 9

반응 조건
참조
Herbicide containing metribuzin in combination with 1,4-disubstituted pyrazole derivatives
, Federal Republic of Germany, , ,

합성 방법 10

반응 조건
참조
Salts and solid forms of an FGFR inhibitor and processes of preparing thereof
, United States, , ,

합성 방법 11

반응 조건
참조
Preparation of dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases
, United States, , ,

합성 방법 12

반응 조건
참조
Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative diseases
, United States, , ,

1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Raw materials

1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Preparation Products

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